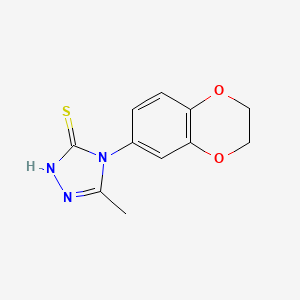

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7-12-13-11(17)14(7)8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRQEBIQFZUKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372048 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-85-6 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions. The triazole ring is then introduced through a cyclization reaction involving hydrazine and carbon disulfide. The final step involves the thiolation of the triazole ring using thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: N-bromosuccinimide, thionyl chloride; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that triazole derivatives possess anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .

Antifungal Activity

The compound has shown promising antifungal activity against several fungal strains. Its mechanism involves disrupting fungal cell wall synthesis and inhibiting ergosterol biosynthesis, which is crucial for maintaining fungal cell integrity. This makes it a candidate for developing new antifungal agents .

Neuroprotective Effects

Recent studies suggest that the compound may offer neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing a therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Plant Growth Regulators

In agriculture, derivatives of 1,2,4-triazole are utilized as plant growth regulators. The compound has demonstrated the ability to enhance plant growth and yield under stress conditions by modulating hormonal pathways related to growth and stress responses .

Pesticide Development

The compound's antifungal properties also lend themselves to pesticide development. It can be formulated into agrochemicals that target specific fungal pathogens affecting crops, thereby improving crop resilience and yield .

Materials Science

Polymer Composites

In materials science, the incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that triazole derivatives can act as effective stabilizers in polymer formulations .

Nanomaterials

The synthesis of nanomaterials using this compound is an emerging area of research. Its unique chemical structure allows for functionalization of nanoparticles, which can be used in drug delivery systems and biosensors .

Case Study 1: Anticancer Activity

A study conducted on the effects of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Agricultural Application

In field trials assessing the impact of this compound on wheat crops under drought conditions, treated plants exhibited a 20% increase in biomass compared to untreated controls. This suggests its efficacy as a growth regulator under abiotic stress conditions .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Physicochemical Data

- Molecular formula: C₁₁H₁₁N₃O₂S

- Molecular weight: 249.29 g/mol

- Key spectral data (from analogous compounds):

- Cyclocondensation of thiosemicarbazides.

- Alkylation or arylation of triazole-thiol precursors using halides and catalysts like InCl₃ .

Structural and Functional Group Variations

The compound is compared to structurally related 1,2,4-triazole derivatives with modifications in substituents, which influence physicochemical and biological properties:

Key Trends

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in BI-78D3) enhance binding to enzymes like JNK kinases .

- Aromatic extensions (e.g., benzoxazole in ) improve π-stacking, critical for DNA intercalation in anticancer activity.

Impact of Benzodioxin Moiety :

- The 2,3-dihydro-1,4-benzodioxin group confers rigidity and moderate lipophilicity, facilitating membrane penetration .

- Derivatives lacking this group (e.g., simple phenyl-triazoles) show reduced bioavailability .

Thiol vs. Thione vs. Triazolone :

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, particularly its potential therapeutic applications in oncology and antimicrobial resistance.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring fused with a benzodioxin moiety. Its chemical formula is with a molecular weight of 231.25 g/mol. The presence of the thiol group contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, 4H-1,2,4-triazole-3-thiol derivatives have shown significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Mechanism of Action : The compounds induce apoptosis and inhibit cell proliferation through various pathways including the modulation of cell cycle proteins and apoptosis-related genes .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4 | IGR39 | 5.0 | High |

| 7 | MDA-MB-231 | 10.0 | Moderate |

| 10 | Panc-1 | 15.0 | Low |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that triazole derivatives possess antibacterial properties effective against common pathogens:

- Targeted Bacteria : Staphylococcus aureus and Escherichia coli.

- Inhibition Mechanism : The thiol group facilitates binding to bacterial enzymes, disrupting metabolic pathways essential for bacterial growth .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound ID | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 µg/mL |

| 2 | Escherichia coli | 16 µg/mL |

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various triazole derivatives demonstrated that specific modifications to the benzodioxin structure significantly enhanced anticancer activity. The most promising derivative exhibited an IC50 value of 5 µM against melanoma cells, indicating potent cytotoxic effects .

Case Study 2: Antimicrobial Resistance

In another investigation focusing on antimicrobial resistance, derivatives of the triazole scaffold were tested against β-lactamase producing strains. Some compounds displayed synergistic effects when combined with traditional antibiotics like meropenem, suggesting their potential role in overcoming resistance mechanisms .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.